molecular formula C19H19Cl2NO4 B4301332 ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate

ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate

Cat. No.: B4301332
M. Wt: 396.3 g/mol
InChI Key: NWMKVWNNRDIUDA-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C19H19Cl2NO4. It is a derivative of propanoic acid and contains both dichlorobenzoyl and methoxyphenyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethyl 3-amino-3-(4-methoxyphenyl)propanoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The dichlorobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(3,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoate
  • Ethyl 3-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate

Uniqueness

Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate is unique due to the presence of both dichlorobenzoyl and methoxyphenyl groups, which confer specific chemical and biological properties. The dichlorobenzoyl group provides potential for interactions with biological targets, while the methoxyphenyl group enhances the compound’s stability and solubility .

Properties

IUPAC Name

ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO4/c1-3-26-18(23)11-17(12-4-7-14(25-2)8-5-12)22-19(24)15-9-6-13(20)10-16(15)21/h4-10,17H,3,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMKVWNNRDIUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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